Cas no 105923-33-9 (2-bromo-1-isocyanato-4-nitrobenzene)

2-bromo-1-isocyanato-4-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 2-bromo-1-isocyanato-4-nitro-
- 2-bromo-1-isocyanato-4-nitrobenzene
- CUPHDOKPZZCASO-UHFFFAOYSA-N
- DTXSID60561864
- DB-202927
- 105923-33-9
- EN300-1911394
- SCHEMBL9870898
- 2-bromo-4-nitrophenyl isocyanate
-
- インチ: InChI=1S/C7H3BrN2O3/c8-6-3-5(10(12)13)1-2-7(6)9-4-11/h1-3H
- InChIKey: CUPHDOKPZZCASO-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1[N+](=O)[O-])Br)N=C=O
計算された属性
- 精确分子量: 241.93270g/mol
- 同位素质量: 241.93270g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 247
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.2Ų
- XLogP3: 3.2
2-bromo-1-isocyanato-4-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1911394-10g |
2-bromo-1-isocyanato-4-nitrobenzene |
105923-33-9 | 10g |
$2762.0 | 2023-09-17 | ||
Enamine | EN300-1911394-1g |
2-bromo-1-isocyanato-4-nitrobenzene |
105923-33-9 | 1g |
$642.0 | 2023-09-17 | ||
Enamine | EN300-1911394-5g |
2-bromo-1-isocyanato-4-nitrobenzene |
105923-33-9 | 5g |
$1862.0 | 2023-09-17 | ||
Enamine | EN300-1911394-0.1g |
2-bromo-1-isocyanato-4-nitrobenzene |
105923-33-9 | 0.1g |
$565.0 | 2023-09-17 | ||
Enamine | EN300-1911394-0.25g |
2-bromo-1-isocyanato-4-nitrobenzene |
105923-33-9 | 0.25g |
$591.0 | 2023-09-17 | ||
Enamine | EN300-1911394-0.5g |
2-bromo-1-isocyanato-4-nitrobenzene |
105923-33-9 | 0.5g |
$616.0 | 2023-09-17 | ||
Enamine | EN300-1911394-1.0g |
2-bromo-1-isocyanato-4-nitrobenzene |
105923-33-9 | 1g |
$971.0 | 2023-05-26 | ||
Enamine | EN300-1911394-2.5g |
2-bromo-1-isocyanato-4-nitrobenzene |
105923-33-9 | 2.5g |
$1260.0 | 2023-09-17 | ||
Enamine | EN300-1911394-0.05g |
2-bromo-1-isocyanato-4-nitrobenzene |
105923-33-9 | 0.05g |
$539.0 | 2023-09-17 | ||
Enamine | EN300-1911394-10.0g |
2-bromo-1-isocyanato-4-nitrobenzene |
105923-33-9 | 10g |
$4176.0 | 2023-05-26 |
2-bromo-1-isocyanato-4-nitrobenzene 関連文献
-
1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
2-bromo-1-isocyanato-4-nitrobenzeneに関する追加情報
Introduction to 2-bromo-1-isocyanato-4-nitrobenzene (CAS No. 105923-33-9)
2-bromo-1-isocyanato-4-nitrobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 105923-33-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitroaromatics and isocyanates, making it a versatile intermediate in synthetic chemistry. Its unique structural features, combining a bromine substituent with an isocyanate functional group, position it as a valuable building block for the development of novel molecules.
The isocyanato group (-N=C=O) in 2-bromo-1-isocyanato-4-nitrobenzene is particularly noteworthy due to its reactivity in forming urea and carbamate derivatives. This reactivity has been exploited in various synthetic pathways, enabling the construction of complex heterocyclic structures and polymers. The presence of the nitro group (-NO₂) at the para position relative to the isocyanate functionality further enhances its utility, as it influences electronic properties and can participate in electrophilic aromatic substitution reactions.
In recent years, there has been growing interest in leveraging such intermediates for drug discovery. The combination of bromine and nitro substituents provides multiple handles for further functionalization, allowing chemists to tailor properties such as solubility, bioavailability, and metabolic stability. This flexibility has made 2-bromo-1-isocyanato-4-nitrobenzene a popular choice for medicinal chemists seeking to develop new therapeutic agents.
One of the most compelling applications of 2-bromo-1-isocyanato-4-nitrobenzene lies in its role as a precursor for biologically active compounds. Researchers have utilized this intermediate to synthesize molecules with potential antimicrobial, antiviral, and anti-inflammatory properties. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in cancer cell proliferation. The ability to modify both the bromine and nitro groups allows for fine-tuning of molecular interactions, which is crucial for achieving high affinity and selectivity in drug design.
The synthetic utility of 2-bromo-1-isocyanato-4-nitrobenzene extends beyond pharmaceuticals into the realm of materials science. The isocyanate functionality can undergo polymerization reactions to form polyurethanes and other polymeric materials with tailored mechanical and thermal properties. These materials have found applications in coatings, adhesives, and elastomers. Additionally, the nitro group can be reduced to an amine, enabling further derivatization into more complex structures suitable for advanced material applications.
Recent advances in computational chemistry have further enhanced the understanding of how 2-bromo-1-isocyanato-4-nitrobenzene behaves in various reaction contexts. Molecular modeling studies have revealed insights into its interaction with biological targets, providing a rational basis for designing more effective derivatives. These computational approaches complement traditional experimental methods, accelerating the discovery process and reducing time-to-market for new compounds.
The industrial production of 2-bromo-1-isocyanato-4-nitrobenzene requires careful optimization to ensure high yields and purity. Manufacturers must navigate challenges such as thermal stability and moisture sensitivity due to the reactive nature of the isocyanate group. Advances in process chemistry have enabled more efficient synthetic routes, including catalytic methods that minimize byproduct formation. These improvements contribute to cost-effective production while maintaining stringent quality standards.
From a regulatory perspective, handling 2-bromo-1-isocyanato-4-nitrobenzene necessitates adherence to safety protocols due to its potential reactivity. While not classified as a hazardous material under standard definitions, proper storage conditions—such as cool temperatures and inert atmospheres—are recommended to prevent unwanted side reactions. Regulatory bodies continue to monitor the use of such intermediates closely to ensure safe practices across industries.
The future prospects for 2-bromo-1-isocyanato-4-nitrobenzene are promising, with ongoing research exploring new applications and synthetic methodologies. Innovations in green chemistry are driving efforts to develop more sustainable processes for its production and utilization. For example, solvent-free reactions and catalytic systems are being investigated to reduce environmental impact while maintaining efficiency.
In conclusion,2-bromo-1-isocyanato-4-nitrobenzene (CAS No. 105923-33-9) represents a critical intermediate with broad utility in pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse synthetic transformations, making it indispensable for researchers seeking innovative solutions. As scientific understanding advances,the applications of this compound are expected to expand,further solidifying its importance in modern chemistry.
105923-33-9 (2-bromo-1-isocyanato-4-nitrobenzene) Related Products
- 487058-74-2(5-Chloro-1-(3-nitrophenyl)-1-oxopentane)
- 2770359-19-6(1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride)
- 392248-40-7(3-(4-benzylphenyl)-2-(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene-3-oxopropanenitrile)
- 1286274-27-8(Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate)
- 2877762-99-5(2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)
- 65948-71-2(N-(2,4-dichloro-5-propan-2-yloxyphenyl)acetamide)
- 2228557-05-7(4-(1-aminocyclopropyl)methyl-2-nitrophenol)
- 921536-07-4(5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)thiophene-2-sulfonamide)
- 1261512-89-3(3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine)
- 2305254-73-1(7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride)




